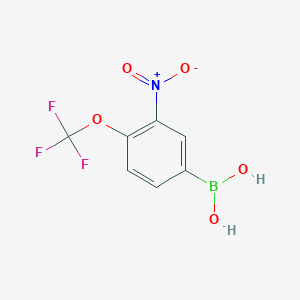

3-Nitro-4-(trifluoromethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has a trifluoromethoxy group attached to the phenyl ring . It is used as a reactant in the synthesis of biologically active molecules .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.93, a linear formula of CF3OC6H4B(OH)2, and a melting point of 123-127 °C .Scientific Research Applications

Antibacterial Activity

- Research has identified various isomers of (trifluoromethoxy)phenylboronic acids, including the one , as having significant antibacterial properties. These compounds' structural, antimicrobial, and physicochemical properties were thoroughly investigated, revealing their potential against Escherichia coli and Bacillus cereus. The study demonstrates how the -OCF3 group's introduction affects acidity and influences antibacterial potency, underscoring the potential of these boronic acids in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Materials Science and Nanotechnology

- Phenylboronic acids, including 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, have been used to modify the optical properties of carbon nanotubes. These modifications are crucial for applications in sensing and imaging, where the interaction with specific molecules alters the photoluminescence, enabling the detection of saccharides through a novel mechanism. This research underscores the utility of phenylboronic acids in creating functionalized materials for advanced technological applications (Mu et al., 2012).

Chemical Synthesis

- The compound has been investigated as an organocatalyst for Conia-ene carbocyclization reactions, demonstrating efficacy in transforming 2-alkynic 1,3-dicarbonyl compounds into carbocyclization products. This study highlights the role of such boronic acids in facilitating complex chemical transformations, offering a lipophilic and sterically demanding alternative to traditional catalysts (Yang et al., 2012).

- Another application involves its use in lubricant formulations, where phenylboronic acid derivatives showed promising anti-friction and anti-wear properties, suggesting potential industrial applications as lubricant additives (Wang et al., 2020).

Safety and Hazards

Future Directions

The future directions of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” research could involve its use as a precursor in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

Mechanism of Action

Target of Action

Mode of Action

It is known to be a reactant involved in the synthesis of various biologically active molecules .

Biochemical Pathways

It is involved in the synthesis of molecules that inhibit lactate dehydrogenase, a key enzyme in the glycolysis pathway .

Result of Action

It is involved in the synthesis of molecules that have potential therapeutic applications, such as lactate dehydrogenase inhibitors for use against cancer cell proliferation .

properties

IUPAC Name |

[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYISZILWXZDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)